1-Azido-3-bromo-5-methylbenzene
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Overview
Description
1-Azido-3-bromo-5-methylbenzene is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Triazole Derivatives
- Research by Negrón-Silva et al. (2013) focused on synthesizing new 1,2,3-triazole derivatives, which are important in medicinal chemistry. They utilized azidomethyl-benzene derivatives in their synthesis, highlighting the utility of such compounds in creating novel bioactive molecules.
Applications in Corrosion Inhibition
- Another study by Taia et al. (2021) synthesized 1,2,3-triazole derivatives containing eugenol rings for potential use as corrosion inhibitors. This illustrates the application of azidomethyl-benzene derivatives in industrial chemistry.
Development of Photoactive Cross-linking Reagents
- Chapyshev and Chernyak (2013) explored the synthesis of triazidobenzenes, including derivatives similar to 1-Azido-3-bromo-5-methylbenzene, for use as photoactive cross-linking reagents in polymer chemistry and organic synthesis.
Creation of Magnetic Materials
- The same study by Chapyshev and Chernyak also indicated the potential of these compounds in creating new organic magnetic materials.
Thermochemistry Studies
- Research by Verevkin et al. (2015) involved studying the thermochemistry of halogen-substituted methylbenzenes, which is crucial for understanding the stability and reactivity of these compounds in various chemical processes.
Synthesis of Heterocycles
- Takayama et al. (2003) conducted a study on the crystalline-state photoreaction of azidobenzenes, contributing to the understanding of heterocycle formation, a fundamental process in organic synthesis.
Novel Energetic Materials
- Yang et al. (2018) synthesized fully-substituted polynitrobenzene derivatives for high-energy materials, indicating the role of azidobenzene derivatives in the development of energetic compounds.
Future Directions
The future directions for the study and use of 1-Azido-3-bromo-5-methylbenzene could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and potential hazards .
Properties
IUPAC Name |
1-azido-3-bromo-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)4-7(3-5)10-11-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZUBNPEWVUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.